3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride
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Overview
Description
3-Amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride is a chemical compound that belongs to the class of tetrazole derivatives Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring is usually formed through the reaction of hydrazoic acid (HN3) with nitriles in the presence of a base.
Substitution Reaction: The tetrazole ring is then substituted with the appropriate amine group to form the desired compound.
Acid Hydrolysis: The final step involves hydrolysis of the intermediate compound to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield amines or alcohols.
Substitution Products: Substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
3-Amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride has several scientific research applications:
Medicinal Chemistry: This compound is used in the development of pharmaceuticals due to its potential biological activity.
Biology: It can be used as a tool in biological studies to understand cellular processes.
Chemistry: The compound is used in synthetic chemistry as a building block for more complex molecules.
Industry: It has applications in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Tetrazole Derivatives: Other tetrazole derivatives with similar structures and properties.
Amino Acids: Compounds containing amino groups and carboxylic acids.
Uniqueness: 3-Amino-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)propanamide hydrochloride is unique due to its specific structural features, which can influence its reactivity and biological activity. Its tetrazole ring and amino group contribute to its distinct properties compared to other similar compounds.
Properties
CAS No. |
2551119-03-8 |
---|---|
Molecular Formula |
C5H11ClN6O |
Molecular Weight |
206.6 |
Purity |
95 |
Origin of Product |
United States |
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